![molecular formula C5H6N2OS B1605936 6-(Methylthio)pyrimidin-4(3H)-one CAS No. 30001-45-7](/img/structure/B1605936.png)
6-(Methylthio)pyrimidin-4(3H)-one
Overview
Description
“6-(Methylthio)pyrimidin-4(3H)-one” is a chemical compound that has been studied in the context of medicinal chemistry . It is a type of fused pyrimidine, a class of compounds that are often used as kinase inhibitor scaffolds . The compound has a molecular formula of C5H6ClN3S .
Synthesis Analysis
The synthesis of “6-(Methylthio)pyrimidin-4(3H)-one” involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates can be prepared from the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate . Another synthesis method involves the transformation of readily available α-substituted β-ketoesters into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones .Molecular Structure Analysis
The molecular structure of “6-(Methylthio)pyrimidin-4(3H)-one” is characterized by a pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also contains a methylthio group attached to the 6-position of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “6-(Methylthio)pyrimidin-4(3H)-one” are primarily related to its use as an intermediate in the synthesis of kinase inhibitors . The compound can be derivatized at positions 2 and 8 to give novel compounds with potential as kinase inhibitors .Physical And Chemical Properties Analysis
The compound “6-(Methylthio)pyrimidin-4(3H)-one” has a molecular weight of 175.639 . Other physical and chemical properties specific to this compound are not mentioned in the retrieved papers.Mechanism of Action
While the specific mechanism of action of “6-(Methylthio)pyrimidin-4(3H)-one” is not mentioned in the retrieved papers, it is noted that fused pyrimidines, to which this compound belongs, are often used as kinase inhibitor scaffolds . Kinase inhibitors work by blocking the action of kinases, a type of enzyme that plays a key role in the regulation of cellular processes .
Future Directions
The future directions for research on “6-(Methylthio)pyrimidin-4(3H)-one” could involve further exploration of its potential as a kinase inhibitor . Given the importance of kinases in a wide range of diseases, including cancer, compounds like “6-(Methylthio)pyrimidin-4(3H)-one” that can inhibit their action could have significant therapeutic potential .
properties
IUPAC Name |
4-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIAVKOUWHGNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285934 | |
Record name | 6-(methylsulfanyl)pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)pyrimidin-4(3H)-one | |
CAS RN |
30001-45-7 | |
Record name | NSC43266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(methylsulfanyl)pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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